molecular formula C19H18 B14516740 2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene CAS No. 62907-54-4

2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene

Cat. No.: B14516740
CAS No.: 62907-54-4
M. Wt: 246.3 g/mol
InChI Key: QIFLYBZWKHKTKK-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methyl group at the second position, a phenyl group at the first position, and a prop-2-en-1-yl group at the third position of the indene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cycloaddition of [3-(naphthalen-1-yl)prop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromide under mild conditions can yield the desired indene compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of various substituted indenes with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potentially useful in studying biological processes and interactions due to its unique structure.

    Medicine: May serve as a precursor for the development of pharmaceutical compounds.

    Industry: Could be used in the production of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene depends on the specific context in which it is used. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways and processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-methylindene: Similar structure but lacks the prop-2-en-1-yl group.

    2-Methyl-1-phenylindene: Similar structure but lacks the prop-2-en-1-yl group.

    3-Phenyl-2-methylindene: Similar structure but with different positioning of the phenyl and methyl groups.

Uniqueness

2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of the prop-2-en-1-yl group at the third position adds to its distinctiveness compared to other similar compounds.

Properties

CAS No.

62907-54-4

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

2-methyl-1-phenyl-3-prop-2-enyl-1H-indene

InChI

InChI=1S/C19H18/c1-3-9-16-14(2)19(15-10-5-4-6-11-15)18-13-8-7-12-17(16)18/h3-8,10-13,19H,1,9H2,2H3

InChI Key

QIFLYBZWKHKTKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C1C3=CC=CC=C3)CC=C

Origin of Product

United States

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